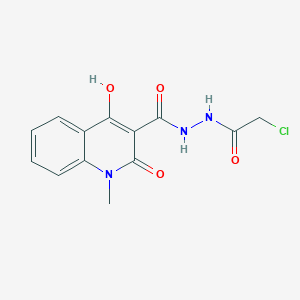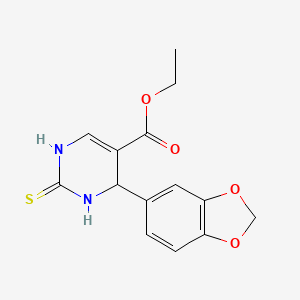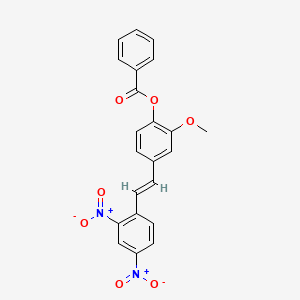
N'-(chloroacetyl)-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-(chloroacetyl)-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarbohydrazide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a quinoline core, which is known for its biological activity and versatility in chemical synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-(chloroacetyl)-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarbohydrazide typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Introduction of the Hydroxy and Methyl Groups: The hydroxy and methyl groups can be introduced through selective functionalization reactions, such as Friedel-Crafts alkylation and hydroxylation.
Chloroacetylation: The final step involves the reaction of the quinoline derivative with chloroacetyl chloride in the presence of a base like pyridine to introduce the chloroacetyl group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
N’-(chloroacetyl)-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarbohydrazide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloroacetyl group can be a site for nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the chlorine atom.
Oxidation and Reduction: The quinoline core can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.
Condensation Reactions: The carbohydrazide moiety can participate in condensation reactions with aldehydes or ketones to form hydrazones or hydrazides.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or primary amines in solvents such as DMF or DMSO.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Condensation: Aldehydes or ketones in the presence of acid or base catalysts.
Major Products
Nucleophilic Substitution: Products include substituted quinoline derivatives with various functional groups.
Oxidation and Reduction: Products include quinoline N-oxides or reduced quinoline derivatives.
Condensation: Products include hydrazones or hydrazides with potential biological activity.
Applications De Recherche Scientifique
Chemistry
In chemistry, N’-(chloroacetyl)-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarbohydrazide is used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the interactions of quinoline derivatives with biological targets. Its potential as a pharmacophore makes it valuable in drug discovery and development.
Medicine
In medicine, derivatives of this compound may exhibit antimicrobial, anticancer, or anti-inflammatory properties. Research into its biological activity could lead to the development of new therapeutic agents.
Industry
In industry, this compound can be used in the synthesis of materials with specific properties, such as dyes, pigments, or polymers. Its stability and reactivity make it suitable for various industrial applications.
Mécanisme D'action
The mechanism of action of N’-(chloroacetyl)-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarbohydrazide involves its interaction with molecular targets such as enzymes or receptors. The quinoline core can intercalate with DNA or inhibit enzyme activity, while the chloroacetyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules. These interactions can modulate biological pathways and lead to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Chloroquine: An antimalarial drug with a quinoline core.
Quinoline-4-carboxylic acid: A precursor for various quinoline derivatives.
N-(chloroacetyl)glycine: A simpler analogue with similar reactivity.
Uniqueness
N’-(chloroacetyl)-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarbohydrazide is unique due to its combination of functional groups, which confer specific reactivity and biological activity. Its ability to undergo diverse chemical reactions and interact with biological targets makes it a valuable compound in research and industry.
Propriétés
Formule moléculaire |
C13H12ClN3O4 |
|---|---|
Poids moléculaire |
309.70 g/mol |
Nom IUPAC |
N'-(2-chloroacetyl)-4-hydroxy-1-methyl-2-oxoquinoline-3-carbohydrazide |
InChI |
InChI=1S/C13H12ClN3O4/c1-17-8-5-3-2-4-7(8)11(19)10(13(17)21)12(20)16-15-9(18)6-14/h2-5,19H,6H2,1H3,(H,15,18)(H,16,20) |
Clé InChI |
AKJXJWPBFQUGPK-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=CC=CC=C2C(=C(C1=O)C(=O)NNC(=O)CCl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]alaninate](/img/structure/B11992299.png)



![Ethyl 1-(4-chlorobenzoyl)-7-methylpyrrolo[1,2-a]quinoline-3-carboxylate](/img/structure/B11992326.png)

![diethyl 5-{[(E)-(2-hydroxyphenyl)methylidene]amino}-3-methylthiophene-2,4-dicarboxylate](/img/structure/B11992348.png)
![5-(1-acetyl-1H-indol-3-yl)-2-(4-bromophenyl)-7,9-dichloro-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11992354.png)
![6-Amino-1-(3-chlorophenyl)-4-(3,4-dichlorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11992356.png)
![4-[9-Bromo-5-methyl-5-(4-pyridinyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl]phenyl methyl ether](/img/structure/B11992365.png)

![2-Phenyl-N-(2,2,2-trichloro-1-{[(2,4-dibromo-6-methylanilino)carbothioyl]amino}ethyl)acetamide](/img/structure/B11992391.png)
